molecular formula C15H20N2O2 B7562346 (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

Cat. No. B7562346
M. Wt: 260.33 g/mol
InChI Key: VEKRLOLUNUDFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain. It has also been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against multiple targets involved in various diseases, making it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone with improved activity and selectivity.

Synthesis Methods

The synthesis of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone involves the reaction of 4-ethylquinoxaline-2-carbaldehyde and 2-hydroxytetrahydrofuran in the presence of a base catalyst. This reaction yields the desired product in good yields and purity.

Scientific Research Applications

(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has been found to have potential use in various research applications. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-16-9-10-17(13-7-4-3-6-12(13)16)15(18)14-8-5-11-19-14/h3-4,6-7,14H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKRLOLUNUDFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2=CC=CC=C21)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone

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